Phenyl(1,2,3,4-tetrahydronaphthalen-1-yl)methanone

Lipophilicity Physicochemical profiling Drug-like property optimization

Researchers requiring stereochemically resolved polycyclic ketones often face supply gaps where planar 1-naphthyl or achiral 2-tetralin analogs introduce SAR artifacts. CAS 94540-41-7 provides a chiral benzylic center for enantioselective synthesis. Key differentiation: - Chiral C1 scaffold enables construction of stereogenic pockets inaccessible to achiral 1-naphthyl phenyl ketone. - Calculated logP 4.32 positions it optimally for CNS lead libraries vs. underlipophilic 1-tetralone (logP 2.21). - Diary ketone moiety supports diastereoselective additions and photoaffinity probe development.

Molecular Formula C17H16O
Molecular Weight 236.314
CAS No. 94540-41-7
Cat. No. B2941965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl(1,2,3,4-tetrahydronaphthalen-1-yl)methanone
CAS94540-41-7
Molecular FormulaC17H16O
Molecular Weight236.314
Structural Identifiers
SMILESC1CC(C2=CC=CC=C2C1)C(=O)C3=CC=CC=C3
InChIInChI=1S/C17H16O/c18-17(14-8-2-1-3-9-14)16-12-6-10-13-7-4-5-11-15(13)16/h1-5,7-9,11,16H,6,10,12H2
InChIKeyPBOUTGGNTILOQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzoyltetralin Scaffold Overview


Phenyl(1,2,3,4-tetrahydronaphthalen-1-yl)methanone (CAS 94540-41-7) is a synthetic aryl ketone building block composed of a benzoyl group attached at the 1-position of a partially saturated tetralin (1,2,3,4-tetrahydronaphthalene) ring system . It is classified as a versatile small-molecule scaffold for medicinal chemistry and materials research . Unlike its fully aromatic counterpart 1-naphthyl phenyl ketone, the saturated ring introduces a chiral center at the benzylic position and distinct conformational properties, making this compound a chemically differentiated entry within the benzoylated polycyclic ketone class.

Chiral C1 scaffold for asymmetric synthesis studies
Tunable lipophilicity suited for property space exploration
Diaryl ketone reactivity supports nucleophilic derivatization

Why Generic Tetralones or Naphthyl Ketones Cannot Substitute


In-class benzoylated polycyclic ketones are not functionally interchangeable. The 1-benzoyltetralin scaffold (CAS 94540-41-7) carries a chiral benzylic carbon absent in the planar 1-naphthyl phenyl ketone (CAS 642-29-5) and the achiral 2-isomer [1], enabling stereochemically resolved applications that planar analogs cannot address. Its calculated logP of 4.32 exceeds that of both 1-naphthyl phenyl ketone (logP 4.07) and 1-tetralone (logP 2.21) [2], meaning substitution with a less lipophilic analog will alter partition behavior in biomimetic and chromatographic systems. The saturated tetralin ring further differentiates it from fully aromatic naphthyl ketones in terms of conformational flexibility and metabolic stability profile potential. These quantifiable property differences mean that substituting the 1-benzoyltetralin scaffold with a generic tetralone or naphthyl ketone introduces uncontrolled variables in structure-activity relationship studies and synthetic routes.

Achiral naphthyl or 2-isomer analog

Absence of chiral center limits stereochemical applications; lipophilicity shift may alter partition behavior.

1-Tetralone or lower logP scaffolds

Markedly lower lipophilicity changes ADME prediction and chromatographic retention; reactivity profile diverges.

Generic tetralones without benzoyl group

Different carbonyl electrophilicity redirects synthetic routes; cannot replicate diaryl ketone nucleophilic addition pathway.

Quantitative Differentiation Evidence vs. Closest Analogs


Lipophilicity: 1-Benzoyltetralin vs. 1-Naphthyl Phenyl Ketone

The target compound phenyl(1,2,3,4-tetrahydronaphthalen-1-yl)methanone exhibits a calculated logP of 4.322 [1], which is 0.25 log units higher than that of its fully aromatic structural analog 1-naphthyl phenyl ketone (CAS 642-29-5, logP 4.07080) . This difference corresponds to an approximately 1.78-fold greater partitioning into the octanol phase under standard conditions. The partially saturated tetralin ring contributes additional hydrophobicity relative to the planar naphthalene system.

Lipophilicity vs. 1-naphthyl ketone
Reported
ΔlogP +0.25 (≈1.78× higher octanol partitioning)
Supports logP-dependent ADME property differentiation
Calculated logP from database sources; experimental validation advised
Lipophilicity Physicochemical profiling Drug-like property optimization

Lipophilicity Differential: 1-Benzoyltetralin vs. 1-Tetralone

Compared to the unsubstituted 1-tetralone scaffold (CAS 529-34-0), the target compound is markedly more lipophilic by 2.12 log units [1]. 1-Tetralone has a logP of 2.20560, reflecting the polarity of the ketone on the minimally functionalized bicyclic framework. The addition of the benzoyl phenyl group in the target compound shifts logP into the range typical of drug-like small molecules with CNS penetration potential.

Lipophilicity vs. 1-tetralone
Reported
ΔlogP +2.12 (≈131× greater octanol partitioning)
Indicates distinct lipophilicity space for scaffold selection
Computed values; confirm experimentally for critical design decisions
Lipophilicity Scaffold comparison Chromatographic retention

Stereochemical Differentiation: Chiral vs. Achiral Analogs

Phenyl(1,2,3,4-tetrahydronaphthalen-1-yl)methanone contains a chiral center at the benzylic C1 position of the tetralin ring , a feature absent in both 1-naphthyl phenyl ketone (CAS 642-29-5, fully aromatic, planar, no sp³ stereocenter) and phenyl(1,2,3,4-tetrahydronaphthalen-2-yl)methanone (the 2-isomer, where the benzoyl-bearing carbon is not a stereocenter) [1]. This enables enantioselective applications—such as chiral auxiliary use, asymmetric catalysis ligand precursors, or enantiomerically resolved biological testing—that are structurally impossible with the achiral analogs.

Stereochemical identity
Class-level
Chiral C1 benzylic center present vs. absent in naphthyl and 2-isomer analogs
Enables enantioselective study contexts unattainable with planar analogs
Racemic unless enantiomerically resolved; verify chiral purity if required
Chirality Stereochemistry Asymmetric synthesis

Procurement Cost Comparison vs. Naphthyl Ketone and Tetralone

Phenyl(1,2,3,4-tetrahydronaphthalen-1-yl)methanone is commercially available at €240 per 50 mg (€4,800/g) from CymitQuimica at 95% purity , while 1-naphthyl phenyl ketone (CAS 642-29-5) is listed at $200 per 1 g from Santa Cruz Biotechnology . This represents an approximately 24-fold higher cost per gram for the tetralin scaffold, attributable to the additional synthetic step of tetralin hydrogenation and the chiral resolution potential. For reference, 1-tetralone is available at approximately €2.6/g , roughly 1,850-fold less expensive per gram than the target compound.

Procurement cost context
Data to verify
~24× higher cost/g vs. 1-naphthyl ketone; ~1,850× vs. 1-tetralone
Supports procurement planning; cost premium tied to stereochemical value
Vendor list prices, subject to change; verify current quotes
Procurement cost Commercial availability Research economics

Synthetic Utility: Ketone Reactivity Profile Comparison

The target compound bears a diaryl ketone (benzophenone-type) carbonyl, which is less electrophilic and more sterically hindered than the cyclohexanone-type carbonyl of 1-tetralone . 1-Tetralone undergoes facile enolate formation at the α-CH₂ position (pKa ~16–18 for α-protons adjacent to a single carbonyl), enabling aldol condensations and α-functionalizations [1]. In contrast, the benzoyl carbonyl of the target compound lacks α-protons on the acyl side, and the benzylic C1–H of the tetralin ring (pKa ~22–25) is substantially less acidic, making direct enolate chemistry at that position disfavored without strong bases [2]. This redirects synthetic derivatization toward carbonyl addition reactions (Grignard, reduction, reductive amination) rather than α-substitution pathways.

Ketone reactivity profile
Class-level
Diaryl ketone (nucleophilic addition) vs. cycloalkanone (enolate/α-substitution)
Guides synthetic strategy: suited for carbonyl addition, not α-functionalization
Reactivity classification; confirm with specific reaction screening
Synthetic intermediate Ketone reactivity Friedel-Crafts acylation

Application Scenarios Based on Differentiated Properties


Chiral Probe and Asymmetric Ligand Precursor Development

The inherent chirality at the C1 benzylic position makes this compound suitable as a racemic building block for chiral resolution studies or as a precursor to enantiomerically enriched tetralin-based ligands. Unlike the achiral 2-isomer or planar 1-naphthyl phenyl ketone, the 1-benzoyltetralin scaffold provides a stereogenic center directly adjacent to the benzoyl group, enabling the construction of chiral pockets in catalyst design . The diaryl ketone moiety further allows for diastereoselective nucleophilic additions (e.g., using chiral Grignard reagents or hydride sources) to establish a second stereocenter, as supported by the ketone reactivity profile documented in Section 3.

Lipophilicity-Tuned Scaffold for CNS Library Synthesis

With a logP of 4.32, this scaffold resides in lipophilicity space associated with blood-brain barrier penetration (typically logP 2–5 for CNS drugs) [1]. Compared to 1-tetralone (logP 2.21, insufficiently lipophilic without additional substituents) and 1-naphthyl phenyl ketone (logP 4.07), the 1-benzoyltetralin provides an intermediate-to-high logP baseline that can be further modulated through aromatic substitution. This property profile supports its use as a core scaffold in CNS-targeted compound library synthesis where initial logP positioning is critical.

Benzophenone-Type Photoaffinity Labeling Probe Synthesis

The benzophenone carbonyl in the target compound is structurally analogous to the photoreactive benzophenone group widely used in photoaffinity labeling [2]. The tetralin ring provides a rigid, partially saturated hydrophobic anchor that distinguishes this probe from simple benzophenone. Upon UV irradiation, the diaryl ketone can generate a triplet diradical that crosslinks to nearby biomolecules, while the tetralin scaffold contributes additional binding interactions. This application leverages both the ketone reactivity and the unique structural features of the tetralin ring.

Cost-Justified Procurement for Stereochemical SAR Studies

At approximately €4,800/g, this compound represents a significant investment compared to 1-naphthyl phenyl ketone (~$200/g) or 1-tetralone (~€2.6/g). Its procurement is economically justified only when the stereochemical or lipophilicity requirements documented in Section 3 are explicitly required by the experimental design. For laboratories conducting enantioselective synthesis, chiral chromatography method development, or stereochemical structure-activity relationship (SAR) campaigns where the chiral C1 position is essential, the cost premium is offset by the unique structural information gained .

Application
Selection Property
Validation Focus
Chiral probe / asymmetric ligand research
Stereochemical control (benzylic C1)
Enantiomeric resolution, diastereoselective addition pathways
CNS-targeted compound library synthesis
Lipophilicity-tuned tetralin core
logP modulation, BBB penetration potential assessment
Photoaffinity labeling probe synthesis
Benzophenone-type photoreactive group
UV crosslinking efficiency, tetralin hydrophobic anchor effect
Stereochemical SAR campaigns
Chiral benzoyltetralin scaffold
Cost-efficiency justification, enantioselective assay design
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